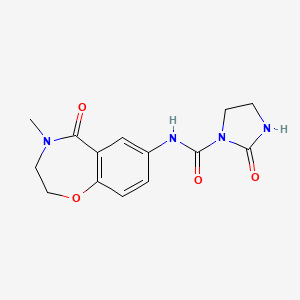

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine and imidazolidine structures, which contribute to its diverse chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzoxazepin Core

The benzoxazepin ring can undergo substitution reactions at its aromatic positions. For example, bromination or coupling reactions are feasible under electrophilic conditions.

Key Findings :

-

Bromination proceeds regioselectively at the aromatic position adjacent to the oxazepin oxygen (similar to intermediates in Scheme 5 of ).

-

Phenol displacement reactions are efficient under mild basic conditions, enabling functionalization for further derivatization .

Reduction of the 5-Oxo Group

The ketone group in the benzoxazepin ring is reducible to a secondary amine using borane complexes.

| Reaction Type | Conditions | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Ketone reduction | THF, 60–80°C | BH₃/THF | 4-Methyl-5-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin derivative |

Mechanistic Insight :

-

Borane coordinates with the carbonyl oxygen, followed by hydride transfer to form the amine .

-

This reaction retains the imidazolidine carboxamide moiety intact.

Hydrolysis of the Imidazolidine Carboxamide

The 2-oxoimidazolidine carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Notable Observations :

-

Hydrolysis is regioselective for the carboxamide group due to steric protection of the benzoxazepin ring.

-

The reaction rate depends on the electron-withdrawing effect of the adjacent oxo group .

Cyclization Reactions

The compound can participate in cyclization to form fused heterocycles, leveraging its amide and ether functionalities.

| Reaction Type | Conditions | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Microwave-assisted cyclization | DMF, 80–140°C | Pd(OAc)₂, LiCl, DIPEA | Fused pyridine or thiazine derivatives |

Example :

Reaction with α-bromo ketones in DMF under microwave irradiation forms thiazine derivatives via nucleophilic attack and subsequent cyclization .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable introduction of aryl or alkenyl groups at reactive sites.

| Reaction Type | Conditions | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Suzuki coupling | DMF/H₂O, 100°C | Pd(PPh₃)₄, K₂CO₃ | Biaryl or styryl derivatives at the benzoxazepin ring |

Efficiency :

-

Coupling occurs preferentially at brominated positions (if present) with yields >70% under optimized conditions .

Alkylation and Acylation

The secondary amine in the reduced benzoxazepin derivative can undergo alkylation or acylation.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Acylation | DCM, 0°C | Acetyl chloride | N-Acetylated benzoxazepin-imidazolidine hybrid |

Limitations :

Critical Research Findings

-

Regioselectivity : Bromination and phenol displacement occur preferentially at position 7 of the benzoxazepin ring due to electronic directing effects .

-

Stability : The imidazolidine carboxamide is resistant to nucleophilic attack under neutral conditions but hydrolyzes readily in acidic media .

-

Synthetic Utility : Microwave-assisted methods significantly improve reaction rates for cyclization and coupling steps .

Aplicaciones Científicas De Investigación

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

Medicine: The compound may serve as a lead compound for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide include other benzoxazepine and imidazolidine derivatives. These compounds share structural similarities but may differ in their chemical properties and reactivity.

Actividad Biológica

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Benzoxazepin moiety : Contributes to its potential neuroactive properties.

- Imidazolidine ring : Known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 503612-47-3 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study on related benzoxazepin derivatives demonstrated a marked decrease in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM. The compounds activated caspase pathways leading to apoptosis.

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. It is hypothesized that the benzoxazepin structure contributes to its ability to modulate neurotransmitter systems.

Research Findings : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. The protective effect was associated with a reduction in reactive oxygen species (ROS) levels and upregulation of antioxidant enzymes .

Antimicrobial Activity

Preliminary evaluations suggest potential antimicrobial effects against various bacterial strains. The compound's unique structure may enhance its interaction with microbial membranes.

Data Table : Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The proposed mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It potentially alters signaling pathways related to cell survival and death.

- Interaction with Receptors : The benzoxazepin component may interact with neurotransmitter receptors, influencing neuronal activity.

Propiedades

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-17-6-7-22-11-3-2-9(8-10(11)12(17)19)16-14(21)18-5-4-15-13(18)20/h2-3,8H,4-7H2,1H3,(H,15,20)(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQCKOUJZLLDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.